molecular formula C4H4S6 B13797238 2,4,6,8,9,10-Hexathiaadamantane CAS No. 281-40-3

2,4,6,8,9,10-Hexathiaadamantane

Cat. No.: B13797238
CAS No.: 281-40-3
M. Wt: 244.5 g/mol
InChI Key: UIWDTXMCOIHHJI-UHFFFAOYSA-N
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Description

2,4,6,8,9,10-Hexathiaadamantane (HTA) is a sulfur-rich adamantane derivative with six sulfur atoms replacing six carbon positions in the adamantane framework. Its molecular formula is C₄H₄S₆ (CAS: 281-40-3) , though substituted derivatives like 1,3,5,7-tetramethyl-HTA (CAS: 6327-74-8) and tetrapropyl-HTA (C₄S₆(CH₂CH₂CH₃)₄) are also well-studied . HTA derivatives are synthesized via polycondensation of dithioic acids, often catalyzed by Lewis acids like BF₃·Me₂O . These compounds exhibit unique structural and electronic properties, making them relevant in coordination chemistry and materials science .

Properties

CAS No.

281-40-3

Molecular Formula

C4H4S6

Molecular Weight

244.5 g/mol

IUPAC Name

2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C4H4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3/h1-4H

InChI Key

UIWDTXMCOIHHJI-UHFFFAOYSA-N

Canonical SMILES

C12SC3SC(S1)SC(S2)S3

Origin of Product

United States

Comparison with Similar Compounds

Crystal and Molecular Geometry

HTA derivatives share a tetrahedral adamantane-like core but differ in substituents and symmetry:

Compound Crystal System Space Group Lattice Parameters (Å) Volume (ų) Z C–S Bond Length (Å) Reference
HTA (C₄H₄S₆) Orthorhombic Not reported a=10.29, c=37.72 3994.2 8 1.809–1.834
1,3,5,7-Tetramethyl-HTA Td symmetry 1.820 ± 0.004
Tetrapropyl-HTA Tetragonal I4₁/a a=10.290(2), c=37.72(2) 3994.2 8
C32H28S6 (Benzyl derivative) Monoclinic a=12.001, b=14.599 2973.5 4 1.809–1.834

Key differences:

  • Symmetry : Tetramethyl-HTA exhibits Td symmetry with staggered methyl groups , while tetrapropyl-HTA adopts a tetragonal system .
  • Substituent Effects : Bulky substituents (e.g., benzyl groups in C32H28S6) disrupt internal symmetry, unlike simpler derivatives .

Bonding and Geometry

  • C–S Bonds : Consistent across derivatives (1.809–1.834 Å), shorter than typical C–S single bonds (~1.81 Å), indicating partial double-bond character .
  • C–C Bonds : Ranges from 1.536 ± 0.004 Å in tetramethyl-HTA to 1.543–1.557 Å in benzyl derivatives .

Electronic Properties

Density functional theory (DFT) studies reveal:

  • Lone-Pair Interactions : HTA exhibits strong through-space (TS) and through-bond (TB) interactions between sulfur lone pairs, increasing HOMO energy and reducing hole mobility compared to tetrathiaadamantane .

Thermodynamic Properties

Compound Fusion Enthalpy (kJ/mol) Sublimation Enthalpy (kJ/mol) Measurement Method Reference
1,3,5,7-Tetramethyl-HTA 23.7 DSC
Adamantane 72.5 ME

Key points:

  • Stability : Lower fusion enthalpy of tetramethyl-HTA (23.7 kJ/mol) versus adamantane derivatives suggests weaker intermolecular forces due to sulfur substitution .

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